molecular formula C12H10O3 B11895767 3-Hydroxy-4-methoxynaphthalene-1-carbaldehyde CAS No. 75965-71-8

3-Hydroxy-4-methoxynaphthalene-1-carbaldehyde

Cat. No.: B11895767
CAS No.: 75965-71-8
M. Wt: 202.21 g/mol
InChI Key: VNMPXMTXKUOAJA-UHFFFAOYSA-N
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Description

3-Hydroxy-4-methoxynaphthalene-1-carbaldehyde is an organic compound belonging to the naphthalene family. This compound is characterized by the presence of a hydroxyl group at the third position, a methoxy group at the fourth position, and an aldehyde group at the first position of the naphthalene ring. It is a versatile intermediate used in various chemical syntheses and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-4-methoxynaphthalene-1-carbaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with naphthalene derivatives, such as 3-hydroxy-4-methoxynaphthalene.

    Reaction Conditions: The reaction is typically carried out under reflux conditions, with temperatures ranging from 60°C to 80°C, and the reaction time varies from a few hours to overnight, depending on the desired yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Reactors: Utilizing batch or continuous reactors to ensure consistent product quality.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-4-methoxynaphthalene-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for converting hydroxyl groups to halides.

Major Products:

    Oxidation: 3-Hydroxy-4-methoxynaphthalene-1-carboxylic acid.

    Reduction: 3-Hydroxy-4-methoxynaphthalene-1-methanol.

    Substitution: Various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

3-Hydroxy-4-methoxynaphthalene-1-carbaldehyde has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.

    Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-methoxynaphthalene-1-carbaldehyde involves its interaction with various molecular targets:

    Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby modulating their activity.

    Pathways: It can influence biochemical pathways related to oxidative stress and inflammation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

    3-Hydroxy-2-methoxynaphthalene-1-carbaldehyde: Similar structure but with the methoxy group at the second position.

    4-Hydroxy-3-methoxynaphthalene-1-carbaldehyde: Similar structure but with the hydroxyl and methoxy groups interchanged.

Uniqueness: 3-Hydroxy-4-methoxynaphthalene-1-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

75965-71-8

Molecular Formula

C12H10O3

Molecular Weight

202.21 g/mol

IUPAC Name

3-hydroxy-4-methoxynaphthalene-1-carbaldehyde

InChI

InChI=1S/C12H10O3/c1-15-12-10-5-3-2-4-9(10)8(7-13)6-11(12)14/h2-7,14H,1H3

InChI Key

VNMPXMTXKUOAJA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C2=CC=CC=C21)C=O)O

Origin of Product

United States

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